![molecular formula C16H25BN2O2 B7555277 [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B7555277.png)
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid, also known as CP-690,550, is an orally active small molecule drug that has been developed for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a key role in the signaling pathways of cytokines that are involved in the pathogenesis of autoimmune diseases.
Wirkmechanismus
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By blocking JAK3, [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of around 8 hours. It is rapidly absorbed and distributed to the tissues, including the lymphoid organs and the central nervous system. [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has been reported to reduce the levels of various pro-inflammatory cytokines, such as interferon-gamma, tumor necrosis factor-alpha, and interleukin-17, in both preclinical and clinical studies. It also inhibits the proliferation and activation of T cells and B cells, which are key players in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has several advantages as a tool compound for studying the role of JAK3 in autoimmune diseases. It is a potent and selective inhibitor of JAK3, with an IC50 of around 10 nM. It has good oral bioavailability and can be administered to animals and humans via different routes. [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has been shown to be effective in various animal models of autoimmune diseases, including collagen-induced arthritis, experimental autoimmune encephalomyelitis, and inflammatory bowel disease. However, [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid also has some limitations as a tool compound. It is a small molecule drug that may have off-target effects on other kinases or receptors. It may also have potential toxicities or side effects that need to be carefully evaluated.
Zukünftige Richtungen
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has opened up new avenues for the treatment of autoimmune diseases, and there are several future directions that can be pursued to further explore its potential. One direction is to investigate the long-term safety and efficacy of [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid in clinical trials, especially in combination with other immunomodulatory agents. Another direction is to develop more potent and selective JAK3 inhibitors that can overcome the limitations of [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid. Additionally, [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid can be used as a tool compound to study the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid can be used as a starting point for the development of new drugs that target other components of the cytokine signaling pathways.
Synthesemethoden
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid can be synthesized by a multi-step process that involves the reaction of 4-cyclopentylpiperazine with 4-bromomethylphenylboronic acid, followed by Suzuki coupling with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and final deprotection of the boronic acid. The final product is obtained as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has shown promising results in reducing disease activity and improving clinical outcomes in these diseases.
Eigenschaften
IUPAC Name |
[4-[(4-cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c20-17(21)15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16,20-21H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFYWPOSYZVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.